molecular formula C13H18N2O3 B15313927 Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate CAS No. 2159122-19-5

Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate

Cat. No.: B15313927
CAS No.: 2159122-19-5
M. Wt: 250.29 g/mol
InChI Key: NOSAHIYVJHSKDT-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate is a sophisticated naphthyridine-based chemical building block specifically designed for pharmaceutical research and development. This compound features a fused heterocyclic scaffold that is of significant interest in medicinal chemistry due to its structural similarity to privileged pharmacophores. Naphthyridine derivatives are recognized for their wide spectrum of pharmacological activities and serve as core structures in various therapeutic agents . The 8-hydroxy substitution pattern and the tert-butyloxycarbonyl (Boc) protecting group on the tetrahydro-2,7-naphthyridine core make this compound an exceptionally versatile intermediate for synthetic organic chemistry. It is particularly valuable for constructing novel molecular architectures targeting infectious diseases and central nervous system (CNS) disorders. Research indicates that 8-hydroxynaphthyridine analogues demonstrate potent biological activity in phenotypic assays, such as those targeting Visceral Leishmaniasis, a neglected tropical disease, by potentially acting through metal cation sequestration or other mechanisms . Furthermore, structurally related naphthyridine compounds have shown promise as modulators of neurological targets, including the GABAA α5 receptor, highlighting the scaffold's potential in developing treatments for cognitive disorders and neurodegenerative diseases . This reagent is offered strictly "For Research Use Only" (RUO) and is intended for use in laboratory settings by qualified researchers. It is not for diagnostic, therapeutic, or human use. Researchers can leverage this high-purity building block to explore new structure-activity relationships (SAR), develop novel synthetic routes, and advance the discovery of next-generation therapeutics.

Properties

IUPAC Name

tert-butyl 8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-9-4-6-14-11(16)10(9)8-15/h4,6H,5,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSAHIYVJHSKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the naphthyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the 2,7-Naphthyridine Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position(s) Functional Groups Molecular Weight Key Synthetic Method(s) Reference
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate 8-OH, 2-Boc Hydroxyl, tert-butyl carbamate 278.34* Demethylation of methoxy precursor, BOC protection, triflation
Tert-butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate 6-OH, 2-Boc Hydroxyl, tert-butyl carbamate 278.34* Demethylation of methoxy precursor
Tert-butyl 8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate 8-Cl, 2-Boc Chlorine, tert-butyl carbamate 268.74 Direct halogenation or nucleophilic substitution
Tert-butyl 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate 7-Cl, 1-Boc Chlorine, tert-butyl carbamate 268.74 Catalytic reduction of chlorinated precursor
Tert-butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate Fully saturated core tert-butyl carbamate 242.34* Hydrogenation of aromatic naphthyridine

*Calculated based on molecular formula.

Key Observations:

  • Positional Isomerism: The hydroxyl group at position 8 in the target compound contrasts with the 6-hydroxy analog ().
  • Halogenated Derivatives : Chlorinated analogs (e.g., 8-Cl and 7-Cl) exhibit reduced polarity compared to hydroxylated derivatives, influencing solubility and reactivity in cross-coupling reactions .
  • Saturation Effects : The fully saturated octahydro derivative () lacks aromaticity, which may reduce π-π stacking interactions but improve conformational flexibility for binding to biological targets.

Physical and Spectroscopic Properties

  • Hydrogen Bonding : The 8-hydroxy group in the target compound contributes to strong intermolecular interactions, as evidenced by IR peaks at ~1680 cm⁻¹ (C=O stretch) and 3155–3030 cm⁻¹ (O-H stretch) in related compounds ().
  • NMR Signatures : The tert-butyl group appears as a singlet at δ 1.44 ppm in $^1$H NMR, while the hydroxyl proton is typically broad and deshielded (δ 7.28–7.25 ppm) ().
  • Polarizability : Hydroxylated derivatives exhibit higher molar refraction values compared to chlorinated analogs due to increased electron density ().

Q & A

Q. What are the established synthetic methodologies for Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization of aminopyridine derivatives followed by esterification with tert-butyl groups. Key steps include using reagents like s-BuLi and diethyl phosphonate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂/Ar). Purification via column chromatography is critical for isolating the target compound .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR spectroscopy for proton/carbon assignments, IR spectroscopy for functional group analysis (e.g., hydroxyl, ester carbonyl), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography using SHELX software (e.g., SHELXL) provides definitive solid-state structural data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the introduction of the tert-butyl ester group?

Optimization involves:

  • Precise temperature control (e.g., −78°C for lithiation steps).
  • Stoichiometric adjustments of tert-butylating agents (e.g., Boc anhydride).
  • Catalysts like 4-dimethylaminopyridine (DMAP) to accelerate esterification. Anhydrous conditions and inert atmospheres minimize side reactions, as demonstrated in phosphonate-mediated syntheses of analogous naphthyridines .

Q. What methodologies resolve contradictions between observed and predicted hydrogen bonding patterns in crystallographic studies?

Employ graph set analysis to categorize hydrogen bond motifs (e.g., O-H···N or O-H···O) and compare them with computational models (e.g., density functional theory). Refinement using SHELXL with high-resolution data reconciles discrepancies by adjusting thermal parameters and validating hydrogen atom positions .

Q. How does the tert-butyl group influence the compound’s solubility and interaction with biological targets?

The tert-butyl group enhances lipophilicity , improving membrane permeability, while its steric bulk may hinder binding to flat enzymatic active sites. Comparative studies with methyl or hydrogen analogs can isolate these effects. For example, replacing tert-butyl with smaller groups alters solubility profiles and binding affinities in structure-activity relationship (SAR) studies .

Q. What purification strategies address low yields or impurities in the final synthetic step?

Use orthogonal purification methods :

  • Initial silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization from solvents like ethanol/water to remove polar impurities.
  • Monitor intermediates by TLC and adjust solvent polarity to isolate persistent impurities .

Q. How can hydrogen bonding analysis guide the design of stable crystalline forms?

Graph set analysis identifies robust hydrogen bond networks (e.g., chains, rings) in the solid state. Cocrystallization with complementary donors/acceptors (e.g., carboxylic acids or amines) stabilizes specific polymorphs. For example, the hydroxyl group in the naphthyridine core can form intermolecular O-H···O bonds with cocrystal formers, as seen in related heterocycles .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR and HRMS data with X-ray results to resolve structural ambiguities. For instance, unexpected NOE correlations in NMR may indicate conformational flexibility, which can be confirmed via crystallography .
  • Experimental Design : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions for cyclization and esterification steps .

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